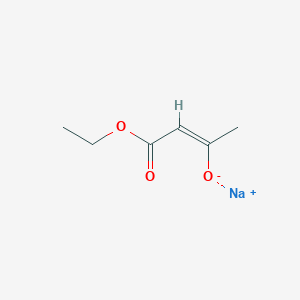
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a sodium ion, which makes it unique compared to other esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate typically involves the esterification of 3-hydroxy-2-butenoic acid with ethanol in the presence of a sodium catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-Hydroxy-2-butenoic acid+EthanolH+3-(Sodiooxy)-2-butenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of a sodium catalyst is crucial for the reaction, and the process is optimized to minimize by-products and maximize the efficiency of the esterification.
Análisis De Reacciones Químicas
Types of Reactions
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products
Hydrolysis: 3-hydroxy-2-butenoic acid and ethanol.
Reduction: 3-hydroxy-2-butenoic acid ethyl ester.
Substitution: Various cation-substituted esters.
Aplicaciones Científicas De Investigación
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The sodium ion plays a crucial role in stabilizing the ester bond and facilitating its interactions with enzymes and other biological molecules. The compound may exert its effects through the modulation of enzyme activity and the alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in the food industry.
Uniqueness
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where the sodium ion plays a critical role.
Propiedades
Fórmula molecular |
C6H9NaO3 |
|---|---|
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4-; |
Clave InChI |
RYLPINAPVLRJBZ-MKWAYWHRSA-M |
SMILES isomérico |
CCOC(=O)/C=C(/C)\[O-].[Na+] |
SMILES canónico |
CCOC(=O)C=C(C)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















